molecular formula C21H25ClN4O5S2 B2880462 N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1216476-79-7

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Cat. No.: B2880462
CAS No.: 1216476-79-7
M. Wt: 513.02
InChI Key: AWASGYJSCIITIJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylaminoethyl group, a nitrobenzo[d]thiazolyl moiety, and a tosylpropanamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride typically involves multiple steps:

  • Formation of the Nitrobenzo[d]thiazole Intermediate

      Starting Materials: 2-aminothiophenol and 2-nitrobenzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Product: 6-nitrobenzo[d]thiazole.

  • Attachment of the Dimethylaminoethyl Group

      Starting Materials: 6-nitrobenzo[d]thiazole and 2-chloro-N,N-dimethylethylamine.

      Reaction Conditions: The reaction is typically performed in an organic solvent such as acetonitrile with a base like potassium carbonate.

      Product: N-(2-(dimethylamino)ethyl)-6-nitrobenzo[d]thiazole.

  • Formation of the Tosylpropanamide Group

      Starting Materials: N-(2-(dimethylamino)ethyl)-6-nitrobenzo[d]thiazole and 3-tosylpropanoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine in an organic solvent like dichloromethane.

      Product: N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide.

  • Formation of the Hydrochloride Salt

      Starting Materials: N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide and hydrochloric acid.

      Reaction Conditions: The reaction is typically performed in an aqueous medium.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically performed in an acidic or basic medium.

      Products: Oxidized derivatives of the nitrobenzo[d]thiazole moiety.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually carried out in an organic solvent like tetrahydrofuran.

      Products: Reduced forms of the nitro group, potentially forming amino derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in an organic solvent with a base.

      Products: Substituted derivatives at the dimethylaminoethyl or tosylpropanamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, acetonitrile, tetrahydrofuran.

    Bases: Triethylamine, potassium carbonate, pyridine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Probes: Utilized in the study of biochemical pathways and interactions.

    Fluorescent Markers: The nitrobenzo[d]thiazole moiety can be used as a fluorescent marker in biological assays.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Diagnostic Tools: Used in the development of diagnostic assays due to its fluorescent properties.

Industry

    Material Science:

    Chemical Sensors: Used in the creation of sensors for detecting various chemical substances.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride involves its interaction with specific molecular targets. The nitrobenzo[d]thiazole moiety can interact with biological molecules through hydrogen bonding and π-π interactions, while the dimethylaminoethyl group can enhance solubility and cellular uptake. The tosylpropanamide group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-propanamide hydrochloride: Lacks the tosyl group, which may affect its binding properties and biological activity.

    N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide: The non-hydrochloride form, which may have different solubility and stability characteristics.

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tosyl group enhances its potential interactions with biological targets, while the hydrochloride form improves its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2.ClH/c1-15-4-7-17(8-5-15)32(29,30)13-10-20(26)24(12-11-23(2)3)21-22-18-9-6-16(25(27)28)14-19(18)31-21;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWASGYJSCIITIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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